9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine
Description
9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine is a chemical compound with the molecular formula C18H13Br2NO and a molecular weight of 419.11 g/mol . This compound is part of the acridine family, known for its rigid structure, planarity, and high thermal stability . Acridine derivatives have significant pharmacological, photophysical, and biological properties .
Properties
IUPAC Name |
9,11-dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2NO/c1-22-14-4-5-15-10(8-14)2-3-11-6-12-7-13(19)9-16(20)18(12)21-17(11)15/h4-9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLINVHLZPXRCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=NC4=C(C=C(C=C4C=C3CC2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine typically involves the bromination of 3-methoxy-5,6-dihydrobenzo[c]acridine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as chloroform or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination . Industrial production methods may involve bulk synthesis and custom synthesis services to meet specific research needs .
Chemical Reactions Analysis
9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding dihydro derivative.
Scientific Research Applications
9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine involves its ability to intercalate with DNA. This intercalation disrupts the DNA structure, inhibiting the replication and transcription processes . The compound targets the DNA double helix, inserting itself between the base pairs and causing structural changes that affect cellular functions .
Comparison with Similar Compounds
Similar compounds to 9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine include:
7,8-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine: Similar in structure but with bromine atoms at different positions.
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]acridine: Contains a bromo and methoxy group but with additional functional groups.
3,3-Dibutyl-8-methoxy-5,6-dihydrobenzo[c]acridine: Similar core structure with different substituents.
These compounds share the acridine core structure but differ in their substituents, leading to variations in their chemical and biological properties.
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